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Compound of Interest

Compound Name: 1-Benzylpiperidin-2-one

Cat. No.: B1276267 Get Quote

An In-depth Technical Guide to 1-Benzylpiperidin-2-one as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Benzylpiperidin-2-one, a six-membered N-substituted lactam (also known as N-benzyl-δ-

valerolactam), is a versatile precursor in modern organic synthesis. Its structure combines a

robust piperidine core, a reactive lactam carbonyl, and an N-benzyl group that serves as both a

crucial protecting group and a bulky substituent influencing stereochemical outcomes. This

guide provides a comprehensive overview of its synthesis, key reactions, and its strategic

importance in constructing complex molecular architectures, particularly for the development of

novel therapeutics and the synthesis of natural product analogues. The piperidine scaffold is a

privileged motif in medicinal chemistry, and precursors like 1-benzylpiperidin-2-one offer a

valuable entry point to novel, diversely substituted piperidine derivatives.

Physicochemical and Spectroscopic Data
The fundamental properties of 1-benzylpiperidin-2-one are essential for its use in synthesis.

The benzyl group significantly influences its physical characteristics compared to the

unsubstituted 2-piperidone.
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Property Value Reference

CAS Number 4783-65-7 [1]

Molecular Formula C₁₂H₁₅NO [1][2]

Molecular Weight 189.25 g/mol [1]

Appearance Oily Liquid to Solid [2]

Melting Point 116-118 °C [2]

Boiling Point 147 °C @ 0.125 mmHg [2]

Density 1.07 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.553 [2]

Synthesis of 1-Benzylpiperidin-2-one
The most direct and common method for synthesizing 1-benzylpiperidin-2-one is the N-

alkylation of 2-piperidone (δ-valerolactam) with a suitable benzylating agent, such as benzyl

bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution, where the

deprotonated lactam nitrogen attacks the benzylic carbon.

Synthesis of 1-Benzylpiperidin-2-one

Starting Materials

2-Piperidone

N-Alkylation
(SN2)

Strong Base
(e.g., NaH, K₂CO₃)
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Caption: General workflow for the N-alkylation of 2-piperidone.

Experimental Protocol: N-Benzylation of 2-Piperidone
This protocol describes a standard procedure for the synthesis of 1-benzylpiperidin-2-one.

Materials:

2-Piperidone (1.0 eq.)

Benzyl bromide (1.1 eq.)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.) or Potassium Carbonate

(K₂CO₃) (2.0 eq.)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a dry, nitrogen-flushed round-bottom flask, add 2-piperidone and anhydrous DMF.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30

minutes, then warm to room temperature and stir for an additional hour until hydrogen

evolution ceases.

Cool the mixture back to 0 °C and add benzyl bromide dropwise.
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Allow the reaction to warm to room temperature and stir overnight.[3]

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or distillation under reduced

pressure to afford pure 1-benzylpiperidin-2-one.

Applications in Organic Synthesis
1-Benzylpiperidin-2-one is a valuable intermediate primarily due to the reactivity of the C3

position (α to the carbonyl group). The protons at this position are acidic and can be selectively

removed by a strong base to form a nucleophilic enolate, which can then be functionalized with

a variety of electrophiles.
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Synthetic Utility of 1-Benzylpiperidin-2-one
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Caption: Key synthetic pathways starting from 1-benzylpiperidin-2-one.

α-Functionalization via Enolate Formation
The generation of an enolate from 1-benzylpiperidin-2-one opens a gateway to a wide range

of C-C and C-heteroatom bond formations at the C3 position. This strategy is foundational for

creating substituted piperidine skeletons.

Generalized Experimental Protocol: α-Alkylation

Materials:

1-Benzylpiperidin-2-one (1.0 eq.)

Anhydrous Tetrahydrofuran (THF)

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq.)

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Dissolve 1-benzylpiperidin-2-one in anhydrous THF in a dry, nitrogen-flushed flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to

ensure complete enolate formation.

Add the alkyl halide dropwise to the enolate solution at -78 °C.

Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the

starting material.

Quench the reaction by adding saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the residue by flash column chromatography to obtain the desired 3-alkyl-1-
benzylpiperidin-2-one.[4]

This protocol can be adapted for various electrophiles, as summarized in the table below.

Electrophile Reagent Example Product Class

Alkyl Halide CH₃I, CH₃CH₂Br 3-Alkyl-1-benzylpiperidin-2-one

Aldehyde/Ketone Benzaldehyde
3-(Hydroxyalkyl)-1-

benzylpiperidin-2-one

Acyl Chloride Acetyl Chloride 3-Acyl-1-benzylpiperidin-2-one

Halogenating Agent N-Bromosuccinimide (NBS) 3-Halo-1-benzylpiperidin-2-one
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Subsequent Transformations
Once functionalized, the resulting 3-substituted lactam is a precursor to highly valuable

substituted piperidines.

Lactam Reduction: The carbonyl group can be fully reduced using powerful reducing agents

like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-substituted-1-

benzylpiperidine. This transformation converts the planar amide bond into a stereogenic

center at the nitrogen, providing access to the fully saturated heterocyclic core.

N-Debenzylation: The N-benzyl group is a versatile protecting group that can be readily

removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the secondary amine,

which can be used for further derivatization, such as N-acylation, N-alkylation, or coupling

reactions, providing access to a vast chemical space.

Role in Drug Discovery and Alkaloid Synthesis
The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-

approved drugs that target the central nervous system (CNS) and other biological systems.[5]

[6] While many synthetic routes target C4 substitution, precursors like 1-benzylpiperidin-2-one
provide a reliable pathway to C3- and C5-substituted piperidines, offering alternative vectors for

molecular design.

The synthesis of piperidine alkaloids, a class of natural products with diverse biological

activities, often relies on piperidone-based synthons.[7][8] The methods described herein allow

for the construction of substituted piperidine cores that mimic the structures of various

alkaloids, serving as a starting point for the total synthesis of natural products or the creation of

novel analogues with improved pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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